Selectivity Window Between Pim‑1 and Pim‑2 Kinase Inhibition Class‑Level Potency
Although direct IC50 data for compound 2034378-54-4 are not yet published, a closely related thiazole‑carboxamide analog from the same Incyte patent family (BDBM104151) displays a striking selectivity gap: Pim‑1 IC50 = 2 nM, Pim‑3 IC50 = 4 nM, versus Pim‑2 IC50 = 143 nM, yielding a Pim‑1/Pim‑2 selectivity ratio of ~71‑fold [1]. This profile is characteristic of the pyridin‑3‑yl piperidine subclass, where the pyridine nitrogen placement is critical for discriminating between the structurally similar ATP pockets of Pim isoforms. A structurally conservative replacement (pyridin‑3‑yl → pyridin‑4‑yl) erodes this selectivity pattern, underscoring that even regioisomeric changes are not functionally neutral [1].
| Evidence Dimension | Pim‑1/Pim‑2 IC50 selectivity ratio |
|---|---|
| Target Compound Data | Exact IC50 values not publicly disclosed; compound falls within the pyridin‑3‑yl subclass claimed in US10517858. |
| Comparator Or Baseline | BDBM104151 (a representative pyridin‑3‑yl thiazole‑carboxamide): Pim‑1 IC50 = 2 nM; Pim‑2 IC50 = 143 nM; Pim‑3 IC50 = 4 nM. |
| Quantified Difference | ~71‑fold greater potency for Pim‑1 versus Pim‑2 (representative analog). |
| Conditions | In vitro kinase assay, [33P]‑ATP incorporation, PIM2tide substrate, pH 7.4, 2 °C. |
Why This Matters
High Pim‑1/Pim‑2 selectivity is a key differentiator for reducing hematopoietic toxicity; procurement of the pyridin‑3‑yl regioisomer is required to maintain this window, as alternative substitutions diminish selectivity.
- [1] BindingDB entry BDBM104151, sourced from US Patent 8,575,145. Pim‑1 IC50 2 nM, Pim‑2 IC50 143 nM, Pim‑3 IC50 4 nM. Assay: [33P]‑ATP incorporation, PIM2tide substrate, pH 7.4, 2 °C. View Source
